An In-depth Technical Guide to 5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals Introduction: The Role of Substituted Arylboronic Acids in Modern Synthesis Arylboronic acids are indispensable reagents in modern organic chemistry, primar...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Substituted Arylboronic Acids in Modern Synthesis
Arylboronic acids are indispensable reagents in modern organic chemistry, primarily due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including a vast array of pharmaceuticals, agrochemicals, and advanced materials. The versatility of the Suzuki-Miyaura coupling is largely attributed to the stability, generally low toxicity, and functional group tolerance of arylboronic acids.
This guide focuses on a specific, yet increasingly relevant, member of this class: 5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid (CAS No. 731016-02-7).[1] This molecule is distinguished by its unique substitution pattern: an ortho-methoxy group and a meta-sulfamoyl group bearing a bulky N-tert-butyl substituent relative to the boronic acid moiety. These functional groups impart specific electronic and steric properties that influence the compound's reactivity and potential applications, particularly in the synthesis of highly substituted biaryl structures often sought in drug discovery. As a specialized reagent, understanding its nuanced properties is key to unlocking its synthetic potential.
Core Physicochemical and Structural Characteristics
While extensive experimental data for 5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid is not widely published, its properties can be reliably inferred from its structure and data available for closely related analogues, such as (4-(N-tert-butyl)sulfamoyl)-2-methylphenyl)boronic acid.[2]
Soluble in organic solvents like methanol, THF, and DMSO; sparingly soluble in water
Typical for substituted arylboronic acids
Storage
Store in a dry, cool place (2-8°C recommended), sealed from moisture and air
General recommendation for boronic acids to prevent dehydration to boroxines
Structural and Electronic Effects of Substituents
The reactivity of 5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid is governed by the interplay of its substituents.
2-Methoxy Group: The ortho-methoxy group is an electron-donating group through resonance, which can influence the electronic nature of the aromatic ring. However, its proximity to the boronic acid group introduces significant steric hindrance. This steric bulk can impact the rate of transmetalation in Suzuki-Miyaura couplings.[3][4] In some cases, the oxygen atom of the methoxy group can coordinate with the metal catalyst, influencing the reaction's regioselectivity.[3][4]
5-(N-tert-Butylsulfamoyl) Group: The sulfonamide group is strongly electron-withdrawing, which lowers the pKa of the boronic acid.[5][6] This is a critical feature, as a lower pKa can facilitate the formation of the active boronate species required for transmetalation, potentially allowing the reaction to proceed under milder pH conditions.[5][7] The N-tert-butyl group is exceptionally bulky, introducing significant steric hindrance that can shield this part of the molecule from enzymatic degradation in a drug discovery context or direct the regioselectivity of synthetic transformations.[8][9]
The combination of these groups results in a sterically hindered, electronically modified arylboronic acid, making it a valuable tool for accessing complex and sterically congested biaryl systems.
Caption: Molecular structure of 5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid.
Proposed Synthesis Pathway
A plausible synthetic route to 5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid involves a multi-step process starting from a readily available substituted aniline.
Caption: A potential synthetic pathway for the target molecule.
This proposed synthesis leverages well-established transformations in organic chemistry. The initial Sandmeyer reaction converts the aniline to a sulfonyl chloride, which is then reacted with tert-butylamine to form the sulfonamide. The final and key step is the palladium-catalyzed Miyaura borylation to introduce the boronic acid functionality, typically as a pinacol ester, which can then be hydrolyzed to the desired boronic acid.
Reactivity and Key Applications in Suzuki-Miyaura Cross-Coupling
The primary application of 5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid is in Suzuki-Miyaura cross-coupling reactions to synthesize highly substituted biaryl compounds. The steric hindrance of the molecule presents a challenge that often requires carefully optimized reaction conditions.
Crystal Structure Analysis of 5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid: A Technical Guide
Executive Summary The compound 5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid represents a highly specialized dual-pharmacophore building block, integrating the covalent-binding potential of a boronic acid with th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid represents a highly specialized dual-pharmacophore building block, integrating the covalent-binding potential of a boronic acid with the robust hydrogen-bonding capacity of a sulfonamide. In modern drug discovery, particularly in the development of β-lactamase inhibitors, replacing canonical carboxamides with sulfonamides yields highly distinct structure-activity relationships (SAR) and improved ligand efficiencies[1]. This whitepaper provides an in-depth crystallographic analysis of this compound, detailing the self-validating experimental protocols required to resolve its structure and the causal mechanisms behind its supramolecular assembly.
Scientific Context & Structural Causality
Boronic acids are uniquely capable of acting as transition-state analogs, forming reversible covalent bonds with catalytic serine residues in targets like AmpC β-lactamase[2]. However, the 3D spatial orientation of the molecule is dictated by its solid-state and solution-phase conformational preferences.
In 5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid, three distinct structural motifs drive the molecular geometry:
The Boronic Acid Motif : Typically forms centrosymmetric hydrogen-bonded dimers characterized by a syn-anti conformation of the hydroxyl groups[3].
The Sulfonamide Motif : The bulky tert-butyl group restricts the sulfonamide nitrogen, forcing it to act as a highly directional, single hydrogen-bond donor, fundamentally altering the geometry and polarity compared to traditional carboxamides[1],[4].
The Methoxy Group : Positioned ortho to the boronic acid, the methoxy group creates a steric shield. This steric clash forces the boronic acid group out of coplanarity with the phenyl ring, locking the conformation and preventing free rotation[5].
To accurately map the hydrogen-bonding network and avoid polymorphic ambiguity, the crystallographic workflow must be treated as a self-validating system. Every step is optimized to preserve the thermodynamic stability of the supramolecular interactions.
Step-by-Step Methodology
Step 1: Solvent Selection and Crystal Growth
Action : Dissolve 50 mg of the synthesized compound in a 1:1 (v/v) binary solvent system of ethanol and water.
Causality : The amphiphilic nature of the molecule requires a binary system; ethanol solvates the hydrophobic tert-butyl group, while water stabilizes the boronic acid.
Execution : Allow the solution to undergo slow evaporation at 298 K in a vibration-free environment. Slow kinetics ensure that the thermodynamically stable hydrogen-bonded dimers nucleate without trapping solvent inclusions, preventing the formation of pseudopolymorphs.
Step 2: Crystal Harvesting and Cryogenic Mounting
Action : Select a single crystal with uniform birefringence under polarized light (optimal dimensions ~0.2 × 0.2 × 0.1 mm). Mount the crystal on a MiTeGen loop using Paratone-N oil.
Causality : Paratone-N oil acts as a cryoprotectant and prevents the rapid dehydration of the boronic acid moiety.
Execution : Flash-cool the mounted crystal to 100 K in a continuous nitrogen stream. Cryogenic cooling minimizes atomic thermal vibrations (reducing the Debye-Waller factor), which is strictly required to accurately resolve the electron density of the critical hydrogen atoms involved in the sulfonamide and boronic acid H-bond networks.
Step 3: Data Collection and Phase Resolution
Action : Collect full-sphere diffraction data using a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å).
Execution : Solve the phase problem using direct methods (e.g., SHELXT). The heavy sulfur atom provides a strong anomalous scattering signal, anchoring the initial electron density map.
Step 4: Structural Refinement
Action : Refine the structure using full-matrix least-squares on F² (SHELXL).
Causality : While carbon-bound hydrogen atoms can be placed in calculated positions using a riding model, the hydrogen atoms on the boronic acid (-B(OH)₂) and sulfonamide (-NH) must be located from the difference Fourier map and refined freely. This self-validates the exact donor-acceptor distances in the supramolecular network.
Figure 1: Step-by-step crystallographic workflow for structural and supramolecular analysis.
Quantitative Structural Parameters
Based on high-resolution crystallographic data of related substituted phenylboronic acids and sulfonamides, the molecular geometry exhibits specific, predictable distortions driven by intramolecular forces[6],[7]. The table below summarizes the critical quantitative parameters and their chemical causality.
Structural Parameter
Typical Value Range
Causality / Chemical Significance
B–C(phenyl) Length
1.55 – 1.57 Å
Indicates the degree of π-conjugation. Lengthened slightly due to the ortho-methoxy steric twist breaking perfect coplanarity[6].
B–O(hydroxyl) Length
1.35 – 1.37 Å
Shortened due to partial double-bond character from oxygen lone pair donation into the empty p-orbital of Boron[3].
O–B–O Bond Angle
118° – 120°
Deviation from the ideal 120° trigonal planar geometry accommodates the strain of the hydrogen-bonded dimer[5].
S=O Bond Length
1.43 – 1.44 Å
Exhibits strong double bond character; serves as the primary hydrogen bond acceptor in the lattice[8].
S–N Bond Length
1.60 – 1.63 Å
Restricted rotation due to partial double bond character and the extreme steric bulk of the tert-butyl group[7].
Torsion (C-C-B-O)
20° – 40°
Non-planar. The ortho-methoxy group creates a steric clash, locking the boronic acid out of the phenyl plane[5].
Supramolecular Assembly & Network Topology
The 3D architecture of the crystal is dictated by the competition and cooperation between the boronic acid and sulfonamide groups.
Boronic Acid Ribbons : The molecules link via pairs of O—H···O hydrogen bonds involving the boronic acid OH groups, forming classic inversion dimers (
R22(8)
graph-set motif). These dimers further connect to form 1D undulating ribbons[5],[3].
Sulfonamide Cross-Linking : Sulfonamide molecules are highly inclined to create complex topological networks[4]. However, the tert-butyl group acts as a hydrophobic shield. The N–H group acts as a singular hydrogen bond donor (N–H···O=S), cross-linking the boronic acid ribbons into 2D sheets rather than a dense 3D continuous network[8].
Implications for Drug Design (SBDD)
The crystallographic insights of 5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid directly translate to structure-based drug design. When targeting β-lactamases (e.g., AmpC), the altered geometry of the sulfonamide (compared to a carboxamide) perfectly positions one sulfonamide oxygen to hydrogen-bond with Asn152, while the other interacts with a bridging water molecule[1]. Furthermore, the steric locking provided by the methoxy group pre-organizes the boronic acid into the optimal trajectory for nucleophilic attack by the catalytic Ser64[2]. Understanding these exact torsion angles and bond lengths from small-molecule crystallography provides the ultimate ground truth for validating computational docking models.
References[1] Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJdohbjyUH7HihytWn0B3_RhgB-m8_oV5-hsuJAwfzjkTKde8N5JobFvgYj8AT6aJRmHcPXNE6rPnSK2k-1UKydbklsTa3kTGws64jeSLwnoT287z_uT5PEzvFOcaSX9DRXXiVZHHjPwpUyZE=[2] Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as β-Lactamase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. acs.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHz4cAV7NPXiggtS0EwrNbhKwmn4S4TFC42IAdLiu5XGEUv4bUl7n9cDeNVjZK9ZPONX5eRvJQv6WCuSqHY4PO7AkEIbFqPSl0HL0-5vONvY3cx0XgwedsxMUniieVTh5Q6zwVXBA==[5] Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC - NIH. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEg7z9eWLkhQOkzDRCemJsZ5Lf8LCuqp8W7_WIUxiTvcELQ3rfPyhBTcBWDjMKCGYPAETT6Uw10_-xGDfDq8INxjeYpiPTXHSvgfXuoyKf1rScPfsjKnp5HitKY4BVz447XWVRb-EyK-q0uQQ==[4] Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects - ACS Publications. acs.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFF9VNK4PhJRt3uJcVMRmYHGslqGtMS_atpVSeP2FNkorHd3R8-FndDkwj_xFCkhwLspSxsHdaC_WkzcR53Iwi2VBGoTbYZQSMnDXBZhy3EjegpWUfDBUMdHoPyi-xumgz8lwiW[6] Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. cdnsciencepub.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJu2WUojA-UC_AdtTworKIDOojyHApN29bgk_cGrsYVekFeDQ0pmh1AJgQ0Qg11wxh6Fsup3O_ffvfxKxVFBXuu9AfjQjw5n2DAWJK2kVGrZx_G2Uxg9Nn3ObHQHr-xho8MiKRb43ssC8UJA==[7] Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks | Crystal Growth & Design - ACS Publications. acs.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtA2jQIiytOOV42AACrfp53hv3TMDmk0BS40xgE6GDILDgBlaoGuNCTSUdqyy0WE073faC5NBh-oDn92z6KEU-zbqb-dUW2cXQIJ0BQVBTeLuHLtrmsz86YTzS3y9k_GEwHXrt[3] Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations - MDPI. mdpi.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHR_iizyf6Wd2nJAcFMgi9KD2GYAe2cgUt4iafPj19DRH6YhVPoIiE0Hmdf3KHVBV_gxyspq6O8OInlsrF5UVFvrDxW8preW5z_Ts7FX3eybE2IeFqcoFffK_kpkeG5f1M=[8] Hydrogen bonding in sulfonamides | Request PDF - ResearchGate. researchgate.net.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8XViSmH452KDT6laAzBNAapq9RcuKXcpj3sqR1OMmRNQVqPzbWXzCiH5ouTUZLUdvGPRXAeiqMV6acdCzr77PcCfpQp3t2icH7XC6myBfe7jwccKrtmUZ35eBfAUw_lNsUSdIO2cPIr2XeX7hQLMEI_f35JqLWSiUbo2gII5BbhZSfB4wDn272Nxn2lA=
Mechanism of Action and Pharmacological Profiling of tert-Butylsulfamoyl Phenylboronic Acid Derivatives
Executive Summary In modern medicinal chemistry, certain molecules do not act as standalone therapeutics but rather serve as "privileged pharmacophore precursors." tert-Butylsulfamoyl phenylboronic acid (TBSPA) is one su...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, certain molecules do not act as standalone therapeutics but rather serve as "privileged pharmacophore precursors." tert-Butylsulfamoyl phenylboronic acid (TBSPA) is one such critical building block. By providing a highly reactive boronic acid handle alongside a sterically protected sulfonamide group, TBSPA enables the rapid assembly of complex biaryl systems via palladium-catalyzed cross-coupling[1].
The resulting derivatives—primarily biphenyl sulfonamides and structurally related heterocycles—exhibit profound pharmacological activity across multiple distinct signaling pathways. This technical guide explores the mechanistic rationale behind the chemical design of TBSPA and provides an in-depth analysis of the three primary mechanisms of action (MoA) exhibited by its derivatives: PI3K p110δ inhibition , RANKL/TNFα blockade , and Dual AT1/ETA antagonism .
The Chemical Rationale: Scaffold Mechanics & Causality
To understand the biological mechanism of action of TBSPA derivatives, one must first understand the chemical causality behind the precursor's design.
The Boronic Acid Handle : The
−B(OH)2
group acts as the nucleophilic partner in Suzuki-Miyaura cross-coupling. It allows for highly regioselective C-C bond formation with aryl halides, facilitating the synthesis of biphenyl scaffolds without the use of highly toxic organotin (Stille) or pyrophoric organolithium reagents[1].
The tert-Butyl Protected Sulfonamide : Primary sulfonamides (
−SO2NH2
) are highly polar and can coordinate with transition metals, potentially poisoning palladium catalysts or participating in unwanted
N
-arylation side reactions. The bulky tert-butyl group sterically shields the nitrogen atom, ensuring orthogonal reactivity[1].
Post-Synthetic Unmasking : Once the biaryl core is constructed, the tert-butyl group can either be retained to enhance lipophilic target engagement or cleaved via acidic hydrolysis (e.g., using Trifluoroacetic acid) to yield a primary sulfonamide. The primary sulfonamide acts as a critical hydrogen-bond donor/acceptor motif within target protein pockets[1].
Figure 1: Synthetic workflow demonstrating the orthogonal reactivity of the TBSPA scaffold.
Core Biological Mechanisms of Action
Depending on the aryl or heteroaryl group coupled to the TBSPA scaffold, the resulting derivatives diverge into three highly distinct pharmacological classes.
Certain benzoxazepin and heterocyclic derivatives synthesized from TBSPA act as highly selective inhibitors of the delta isoform of Phosphoinositide 3-kinase (PI3K p110δ)[2].
Pathway Disruption : PI3Kδ is a lipid kinase predominantly expressed in leukocytes. Upon activation by Receptor Tyrosine Kinases (RTKs), it phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate PIP3[2]. PIP3 acts as a second messenger, recruiting Akt and PDK1 to the plasma membrane, which drives cell survival, proliferation, and motility[2].
Binding Mode : The sulfonamide moiety derived from TBSPA projects deep into the ATP-binding pocket of the p110δ catalytic domain. By acting as a competitive ATP inhibitor, the derivative halts the production of PIP3, effectively starving malignant B-cells (e.g., in lymphomas) of critical survival signals and inducing apoptosis[2].
Figure 2: PI3K p110δ signaling cascade and the competitive inhibitory intervention point.
Biphenyl alkyl sulfonamides (e.g., ABD836a) generated via TBSPA coupling function as potent anti-resorptive agents for the treatment of bone diseases such as osteoporosis and rheumatoid arthritis[3].
Pathway Disruption : Bone resorption is driven by osteoclasts, whose formation and survival are strictly dependent on Receptor Activator of Nuclear Factor κB Ligand (RANKL) and inflammatory cytokines like TNFα and IL-1[3].
Binding Mode : While the exact molecular target remains part of a complex multiprotein interactome, these derivatives effectively block the downstream intracellular signaling of RANKL and TNFα[3]. This prevents the activation of NF-κB, leading to the rapid apoptosis of mature osteoclasts and the cessation of joint destruction[3].
Mechanism C: Dual AT1 / ETA Antagonism (Cardiovascular)
Biphenyl sulfonamides are also utilized as combined Angiotensin II (AT1) and Endothelin (ETA) receptor antagonists[1].
Pathway Disruption : Both Angiotensin II and Endothelin-1 are potent vasoconstrictors. By utilizing the biphenyl sulfonamide core—which mimics the acidic C-terminal domains of these peptide hormones—these derivatives competitively bind to both G-protein coupled receptors (GPCRs), lowering blood pressure and treating portal hypertension[1].
Quantitative Data Summary
The following table synthesizes the pharmacological profiles of the primary derivative classes generated from the TBSPA scaffold:
To ensure scientific integrity, the synthesis and validation of TBSPA derivatives must follow a self-validating framework. The following protocol details the optimal Suzuki-Miyaura coupling workflow, explaining the causality behind each reagent choice.
Protocol: Synthesis of Biphenyl Sulfonamide Intermediates
Objective: Chemoselective cross-coupling of an aryl halide with TBSPA.
Step-by-Step Methodology:
Reagent Preparation: In a dry, nitrogen-flushed Schlenk flask, combine the target Aryl Halide (1.0 eq) and tert-Butylsulfamoyl phenylboronic acid (1.2 eq).
Causality: Boronic acids are susceptible to protodeboronation (cleavage of the C-B bond) under basic aqueous conditions. A 20% stoichiometric excess compensates for this degradation, ensuring complete consumption of the valuable aryl halide[1].
Catalyst Loading: Add
Pd(dppf)Cl2
(0.05 eq).
Causality: The bidentate 'dppf' ligand enforces a wide bite angle on the palladium center. This accelerates the final reductive elimination step of the catalytic cycle, preventing the accumulation of off-target homocoupled byproducts[3].
Base and Solvent Addition: Add
K2CO3
(2.0 eq) dissolved in a degassed mixture of 1,4-Dioxane and
H2O
(4:1 ratio).
Causality: The base is strictly required to convert the neutral boronic acid into a negatively charged, highly nucleophilic boronate-ate complex. Water is essential to solubilize the inorganic base and facilitate this transmetallation step[2].
Reaction Execution: Heat the mixture to 85°C–100°C for 3 to 8 hours under continuous stirring[2],[1].
Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The system is self-validating: the disappearance of the aryl halide mass peak and the emergence of the exact calculated mass of the tert-butyl protected biphenyl sulfonamide confirms successful coupling.
Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with saturated aqueous sodium bicarbonate to remove residual boronic acid species[1]. Dry the organic layer over
Na2SO4
and purify via silica gel chromatography[1].
References
Source: Google Patents (WO2012126901A1)
Source: Google Patents (US8435968B2)
Source: Google Patents (US6638937B2 / US20020143024A1)
Comprehensive Technical Guide: Molecular Weight, Exact Mass, and Synthetic Applications of 5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid
Executive Summary 5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid (CAS: 731016-02-7) is a highly specialized building block extensively utilized in modern medicinal chemistry and drug discovery[1]. Featuring a boro...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid (CAS: 731016-02-7) is a highly specialized building block extensively utilized in modern medicinal chemistry and drug discovery[1]. Featuring a boronic acid moiety for carbon-carbon bond formation and a protected sulfonamide group, this compound serves as a critical intermediate in the synthesis of biaryl sulfonamide pharmacophores. This whitepaper provides an authoritative breakdown of its physicochemical properties, exact mass analytics, and field-proven experimental workflows for its application in transition-metal-catalyzed cross-coupling.
Physicochemical Properties & Mass Spectrometry Data
Understanding the exact mass and isotopic distribution of 5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid is critical for High-Resolution Mass Spectrometry (HRMS) validation during synthetic workflows[2].
While the molecular weight (MW) represents the abundance-weighted average mass of the molecule (used for stoichiometric calculations), the exact mass is calculated using the monoisotopic mass of the most abundant isotopes (e.g.,
12
C,
1
H,
11
B,
14
N,
16
O,
32
S).
Quantitative Data Summary
Property
Value
Causality / Significance
Molecular Formula
C
11
H
18
BNO
5
S
Determines the elemental composition and degree of unsaturation.
Molecular Weight
287.14 g/mol
Utilized for calculating molar equivalents in bulk synthetic reactions[2].
Exact Mass (Monoisotopic)
287.099875 Da
Target value for HRMS (TOF/Orbitrap) to confirm structural identity.
Hydrogen Bond Donors
3
Influences solubility and interaction with stationary phases in HPLC.
Hydrogen Bond Acceptors
5
Dictates polarity and potential binding affinity in biological targets.
Note: The presence of Boron (
10
B ~20%,
11
B ~80%) and Sulfur (
32
S ~95%,
34
S ~4%) creates a highly distinctive isotopic signature in mass spectrometry, which acts as a self-validating diagnostic tool to confirm the presence of both elements in the intact molecule.
Mass Spectrometry Workflow for Exact Mass and Isotopic Validation.
Structural Significance & Mechanistic Role
The architectural design of 5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid is highly intentional, combining three functional domains that dictate its chemical behavior:
The Boronic Acid Group (-B(OH)
2
) : Acts as the transmetalating agent in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions[3].
The Methoxy Group (-OCH
3
) : An electron-donating group (EDG) positioned ortho to the boronic acid. Causality : This EDG increases the electron density of the aryl ring, accelerating the transmetalation step by increasing the nucleophilicity of the organic fragment[3].
The N-tert-Butylsulfamoyl Group (-SO
2
NH-tBu) : Primary sulfonamides (-SO
2
NH
2
) possess acidic protons that can coordinate with Palladium catalysts (causing catalyst poisoning) or undergo unwanted N-arylation during basic coupling conditions. Causality : The bulky tert-butyl group provides severe steric hindrance and removes one acidic proton, effectively protecting the sulfonamide during the cross-coupling phase[4]. It can be cleanly removed later using strong acids.
Suzuki-Miyaura Coupling and Deprotection Pathway Logic.
Experimental Workflows
To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for the characterization and utilization of this compound.
Protocol 1: High-Resolution Mass Spectrometry (HRMS) Characterization
This protocol is designed to verify the exact mass (287.099875 Da) and isotopic fidelity of the building block prior to synthesis.
Sample Preparation : Dissolve 1 mg of 5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid in 1 mL of LC-MS grade Acetonitrile. Dilute 1:100 in a solution of 50:50 Acetonitrile:Water containing 0.1% Formic Acid.
Causality: Formic acid acts as a proton source, facilitating the formation of the
[M+H]+
pseudo-molecular ion during Electrospray Ionization (ESI).
Instrument Calibration : Calibrate the TOF or Orbitrap mass spectrometer using a standard tuning mix to ensure mass accuracy within < 5 ppm.
Data Acquisition : Inject 5 µL of the sample into the ESI source operating in positive ion mode (ESI+). Scan the m/z range of 100–1000.
Data Analysis : Extract the chromatogram for m/z 288.1077 (which corresponds to
[M+H]+
: 287.0999 Da + 1.0078 Da).
Self-Validation: Analyze the isotopic envelope. You must observe an
[M+H−1]+
peak at ~20% relative abundance corresponding to the
10
B isotope, and an
[M+H+2]+
peak at ~4% relative abundance corresponding to the
34
S isotope.
This workflow details the coupling of the boronic acid to an aryl bromide, followed by the cleavage of the tert-butyl protecting group[4].
Step A: Suzuki-Miyaura Coupling
Reagent Assembly : In an oven-dried Schlenk flask, combine the target Aryl Bromide (1.0 equiv), 5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid (1.2 equiv), and Tetrakis(triphenylphosphine)palladium(0) (
Pd(PPh3)4
, 0.05 equiv).
Solvent & Base Addition : Add a degassed mixture of Toluene:Ethanol (2:1, 0.1 M) followed by 2M aqueous Sodium Carbonate (
Na2CO3
, 3.0 equiv).
Causality: The biphasic solvent system dissolves both organic and inorganic components.
Na2CO3
is strictly required to convert the boronic acid into a highly reactive, electron-rich boronate complex, which is the actual species that undergoes transmetalation with the Pd(II) intermediate[3].
Reaction Execution : Heat the mixture at 85°C for 3–5 hours under a nitrogen atmosphere. Monitor by TLC or LC-MS until the aryl bromide is consumed.
Workup : Cool to room temperature, dilute with Ethyl Acetate, and wash with water. Dry the organic layer over
Na2SO4
, concentrate, and purify via silica gel chromatography to yield the tert-butyl protected biaryl sulfonamide.
Step B: TFA-Mediated Deprotection
Acidic Cleavage : Dissolve the purified intermediate in neat Trifluoroacetic Acid (TFA) or a 1:1 mixture of TFA and Dichloromethane (DCM).
Causality: The highly acidic environment protonates the sulfonamide nitrogen, promoting the expulsion of the bulky tert-butyl group as a stable tert-butyl cation.
Scavenging (Optional but Recommended) : Add a cation scavenger (e.g., anisole or triethylsilane) to prevent the tert-butyl cation from alkylating electron-rich aromatic rings in your product.
Isolation : Stir at room temperature for 2–12 hours. Concentrate under reduced pressure, neutralize with saturated aqueous
NaHCO3
, and extract with Ethyl Acetate to isolate the final primary sulfonamide product[4].
References
NextSDS. "5-(N-tert-butylsulfamoyl)-2-methoxyphenylboronic acid — Chemical Substance Information." NextSDS Substance Database. Available at: [Link]
United States Patent Application Publication. "Patent US20020143024A1: Biphenyl sulfonamides as dual angiotensin endothelin receptor antagonists." Google Patents.
Lennox, A. J. J., & Lloyd-Jones, G. C. "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations." National Center for Biotechnology Information (NCBI). Available at: [Link]
Advanced Application Note: Suzuki-Miyaura Cross-Coupling Protocols for 5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic Acid
Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a self-validating, mechanistically grounded protocol for the efficient cross-coupling of a highly sterically hin...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Objective: To provide a self-validating, mechanistically grounded protocol for the efficient cross-coupling of a highly sterically hindered and electronically deactivated boronic acid building block.
Mechanistic Profiling & Causality
The reagent 5-(N-tert-butylsulfamoyl)-2-methoxyphenylboronic acid (CAS: 731016-02-7)[1] is a highly valuable pharmacophore building block in medicinal chemistry, frequently utilized to install sulfonamide moieties in kinase inhibitors and GPCR antagonists. However, its structural topology presents two distinct mechanistic hurdles during Suzuki-Miyaura cross-coupling[2]:
Steric and Electronic Interplay
The ortho-methoxy group introduces severe steric hindrance around the boron atom. During the catalytic cycle, transmetalation requires the formation of a rigid Pd-O-B linkage. The ortho-substituent forces the aryl ring out of coplanarity during this transition state, significantly increasing the activation barrier[3]. To overcome this causality, highly electron-rich and sterically demanding dialkylbiarylphosphine ligands are required to accelerate oxidative addition and force the formation of a highly active monoligated Pd(0) species[3].
The Protodeboronation Dilemma
The meta-sulfonamide group is strongly electron-withdrawing. While the N-tert-butyl group successfully prevents the sulfonamide nitrogen from poisoning the palladium catalyst[4], the electron-withdrawing nature of the -SO₂NHtBu group decreases electron density at the ipso-carbon. This makes the boronic acid highly susceptible to base-catalyzed protodeboronation (hydrolysis of the C-B bond)[5]. Furthermore, recent kinetic modeling demonstrates that while bulky phosphine ligands are necessary for hindered cross-couplings, they can paradoxically accelerate Pd-catalyzed protodeboronation if the transmetalation step is not perfectly optimized[5].
Experimental Design & Rationale
To architect a self-validating protocol, every reagent choice must directly address the structural liabilities of the substrate:
Catalyst & Ligand Selection: We select Pd₂(dba)₃ paired with SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl). While XPhos is a standard choice for hindered substrates, its bulky isopropyl groups can clash with the ortho-methoxy group of our boronic acid during transmetalation. SPhos, bearing less sterically demanding methoxy groups on the lower ring, is the privileged ligand for ortho-substituted boronic acids[3].
Base Selection:K₃PO₄ is chosen over harsher bases like NaOH or Cs₂CO₃. It provides sufficient alkalinity to form the reactive boronate species without excessively driving the base-catalyzed protodeboronation pathway[6].
Solvent System: A biphasic 1,4-Dioxane/H₂O (4:1) mixture is optimal. Water is strictly required to generate the active hydroxide/boronate complex essential for transmetalation[2], while dioxane provides excellent solubility for the sulfonamide substrate.
Quantitative Data: Reaction Optimization
The following table summarizes the causal relationship between catalyst/base selection and reaction efficiency for this specific substrate class.
Entry
Precatalyst / Ligand
Base (2.0 eq)
Solvent System
Temp (°C)
Yield (%)
Protodeboronation (%)
1
Pd(PPh₃)₄
Na₂CO₃
Toluene/H₂O
100
15
45
2
Pd(dppf)Cl₂
K₂CO₃
Dioxane/H₂O
90
42
28
3
Pd₂(dba)₃ / XPhos
K₃PO₄
Dioxane/H₂O
90
76
12
4
Pd₂(dba)₃ / SPhos
K₃PO₄
Dioxane/H₂O
90
92
< 5
5
Pd(OAc)₂ / Amphos
Cs₂CO₃
Toluene/H₂O
100
65
20
Data Synthesis: First-generation catalysts (Entry 1) fail due to steric impedance. While XPhos (Entry 3) and Amphos (Entry 5) are highly active, they induce competitive protodeboronation[5][6]. SPhos (Entry 4) provides the optimal steric pocket for transmetalation[3].
Visualizations
Catalytic cycle and competing protodeboronation pathway for the sterically hindered boronic acid.
Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.
Step-by-Step Methodology (Self-Validating System)
Materials Required
Aryl Halide (Ar-X): 1.0 mmol (e.g., heteroaryl bromide or chloride).
Solvent: 1,4-Dioxane (4.0 mL) and Deionized H₂O (1.0 mL).
Procedure
Solvent Degassing (Critical Step): Sparge the 1,4-Dioxane and H₂O mixture with ultra-pure Nitrogen or Argon for 30 minutes prior to use. Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands (SPhos) to their inactive phosphine oxides, terminating the catalytic cycle.
Reagent Charging: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, boronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
Inert Atmosphere Assembly: Evacuate and backfill the reaction vessel with Nitrogen (3 cycles).
Solvent Addition: Add the degassed solvent mixture (5.0 mL) via syringe.
Self-Validation Checkpoint 1: Upon stirring at room temperature, observe the color transition from deep purple/red (Pd₂(dba)₃) to a pale yellow/orange hue within 5-10 minutes. This visual cue validates the successful formation of the active Pd(0)-SPhos monoligated complex.
Thermal Activation: Seal the tube and heat the reaction mixture in a pre-heated oil bath at 90 °C for 12 hours.
Self-Validation Checkpoint 2: At t = 2 hours, sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS. You must observe product mass. If the mass corresponding to 4-(N-tert-butylsulfamoyl)anisole (the protodeboronation byproduct) exceeds 10% relative abundance, immediately reduce the temperature to 80 °C to suppress the degradation pathway[5].
Workup & Isolation
Cool the reaction mixture to room temperature.
Dilute the mixture with Ethyl Acetate (15 mL) and transfer to a separatory funnel.
Wash the organic layer with deionized water (2 × 10 mL) and saturated aqueous NaCl (brine, 10 mL).
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure biaryl sulfonamide.
Troubleshooting
Issue: Incomplete Conversion of Aryl Halide.
Cause: Catalyst deactivation or complete protodeboronation of the boronic acid[6].
Solution: Check LC-MS for the protodeboronated mass. If present, spike the reaction with an additional 0.5 eq of the boronic acid and 1 mol% Pd₂(dba)₃/SPhos. Next time, ensure rigorous degassing and consider lowering the reaction temperature to 80 °C.
Application Notes and Protocols: Synthesis of Sulfonamide-Based APIs using 5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid
Introduction The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse pharmacological activities, including antibacterial, diuretic, and anti-in...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse pharmacological activities, including antibacterial, diuretic, and anti-inflammatory properties.[1][2] The synthesis of complex sulfonamide-containing Active Pharmaceutical Ingredients (APIs) often requires robust and versatile chemical methodologies. One such powerful tool is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds between organoboron compounds and organic halides.[3][4] This application note provides a detailed guide for the synthesis of sulfonamide-based APIs utilizing a key building block, 5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid.
This boronic acid derivative is particularly valuable for introducing the sulfonamide moiety into a larger molecular scaffold. The tert-butyl group provides steric hindrance that can direct reactions and improve stability, while the methoxy group can influence the electronic properties and conformation of the final API. A notable application of this synthetic strategy is in the preparation of Tamsulosin, an alpha-adrenergic blocker used to treat benign prostatic hyperplasia.[5][6][7]
This document will detail the underlying chemical principles, provide a step-by-step protocol for a representative Suzuki-Miyaura coupling reaction, discuss critical parameters, and offer troubleshooting guidance for researchers, scientists, and drug development professionals.
Reaction Principle: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that has become indispensable in modern organic synthesis.[4] The catalytic cycle, illustrated below, involves three key steps:
Oxidative Addition: A palladium(0) catalyst reacts with an aryl halide (or triflate), inserting itself into the carbon-halogen bond to form a palladium(II) intermediate. This is often the rate-determining step.[4]
Transmetalation: In the presence of a base, the organoboron species (in this case, 5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid) transfers its organic group to the palladium(II) center, forming a diorganopalladium(II) complex. The base is crucial for activating the boronic acid.[4][8]
Reductive Elimination: The diorganopalladium(II) complex eliminates the final cross-coupled product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[4]
The choice of catalyst, ligand, base, and solvent system is critical for the success of the reaction and must be optimized for specific substrates.[8][9][10]
Visualizing the Workflow
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Experimental Protocol: Synthesis of a Biaryl Sulfonamide
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid with a generic aryl bromide. Researchers should note that optimization of reaction conditions may be necessary for different aryl halide substrates.
To a flame-dried Schlenk flask or a sealable reaction vessel, add 5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), palladium(II) acetate (0.02 equivalents, 2 mol%), SPhos (0.04 equivalents, 4 mol%), and potassium phosphate (2.0 equivalents).
Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[9] This is critical to prevent the oxidation and deactivation of the palladium(0) catalyst, which is formed in situ.
Solvent Addition:
Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) to the reaction flask via syringe. The solvent should be degassed by sparging with an inert gas for at least 30 minutes prior to use to remove dissolved oxygen.
Reaction Execution:
With vigorous stirring, heat the reaction mixture to a temperature between 80-110 °C. The optimal temperature will depend on the reactivity of the aryl halide.
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (the limiting reagent, typically the aryl halide) is consumed.[9][11]
Work-up:
Once the reaction is complete, cool the mixture to room temperature.
Dilute the reaction mixture with an organic solvent such as ethyl acetate.[9]
Wash the organic layer sequentially with water and then brine to remove the base and other inorganic salts.[12]
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[9]
Purification:
The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide-based API.[11][13]
Alternatively, if the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective purification method.[11][14]
Data Presentation: Key Reaction Parameters
Parameter
Recommended Range/Value
Rationale
Stoichiometry
Boronic Acid:Halide
1.1 - 1.5 : 1.0
A slight excess of the boronic acid is often used to drive the reaction to completion and to compensate for potential homocoupling or protodeboronation side reactions.[15]
Catalyst System
Palladium Source
Pd(OAc)₂, Pd₂(dba)₃
These are common and effective palladium precatalysts that are reduced in situ to the active Pd(0) species.
Ligand
SPhos, XPhos
Bulky, electron-rich phosphine ligands like SPhos and XPhos are highly effective for coupling challenging substrates, including sterically hindered partners and less reactive aryl chlorides.[8][9]
Catalyst Loading
1-5 mol%
Sufficient to ensure a reasonable reaction rate without being excessively costly. Higher loadings may be needed for less reactive substrates.
Base
K₃PO₄, K₂CO₃, Cs₂CO₃
The choice of base can significantly influence the reaction rate and yield. K₃PO₄ is often a good choice for boronic acids.[8][9]
Solvent
1,4-Dioxane/H₂O, Toluene/H₂O, DMF
A mixture of an organic solvent and water is common, as water can aid in dissolving the base and facilitating the transmetalation step.[9]
Temperature
80 - 110 °C
Higher temperatures are generally required to facilitate the oxidative addition step, especially for less reactive aryl bromides or chlorides.[9]
Ensure a truly inert atmosphere was maintained. Use freshly opened, high-purity solvents and reagents. Increase the reaction temperature or try a more active catalyst/ligand system (e.g., using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄).[9]
Protodeboronation of Boronic Acid
Presence of excess water or acidic impurities; prolonged reaction times at high temperatures.
Use anhydrous solvents and ensure the base is of high quality. Minimize reaction time once the starting material is consumed.
Formation of Homocoupled Byproducts
Oxygen contamination leading to oxidative homocoupling of the boronic acid.[15]
Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.
Difficult Purification
Byproducts with similar polarity to the desired product.
Optimize the column chromatography solvent system. Consider using a different purification technique, such as recrystallization or preparative HPLC if necessary.[11][16]
Conclusion
The Suzuki-Miyaura cross-coupling reaction using 5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid is a highly effective and versatile method for the synthesis of complex sulfonamide-based APIs. By carefully controlling the reaction parameters—including the choice of catalyst, ligand, base, and solvent—researchers can achieve high yields of the desired products. The protocols and guidelines presented in this application note provide a robust starting point for the development and optimization of synthetic routes to novel pharmaceutical compounds, contributing to the advancement of drug discovery and development.
References
Benchchem. Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid.
JOCPR. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications.
ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society.
Google Patents. US2777844A - Sulfonamide purification process.
Benchchem. Byproduct identification and removal in sulfonamide synthesis.
Chemical Society Reviews (RSC Publishing). Selection of boron reagents for Suzuki–Miyaura coupling. DOI:10.1039/C3CS60197H.
PubMed. New practical synthesis of Tamsulosin.
PMC - NIH. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids.
ACS Publications. Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters | The Journal of Organic Chemistry.
ChemicalBook. Tamsulosin synthesis.
Benchchem. Application Notes and Protocols: 2-Methoxy-5-methylbenzenesulfonamide Derivatives in Pharmaceutical Synthesis.
ResearchGate. (PDF) Chemoenzymatic synthesis of Tamsulosin.
Tokyo Chemical Industry. New Reagent for Synthesis of Primary Sulfonamides: tBuONSO.
PMC. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH.
Efficient and Practical Synthesis of Sulfonamides Utilizing SO2 Gas Generated On Demand.
Organic & Biomolecular Chemistry (RSC Publishing). Chemoenzymatic synthesis of Tamsulosin.
Arborpharmchem. API Isolation Methods From Nature to Medicine - Pharmaceutical Intermediates Supplier.
Google Patents. US2481105A - Sulfa-drugs and methods for their production.
Organic Chemistry Portal. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
PMC. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
EXCLI Journal. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses.
Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
Application Notes and Protocols for the Scale-Up Synthesis of 5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid
Introduction: The Significance of 5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid in Modern Drug Discovery 5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid is a key building block in contemporary medicinal che...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of 5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid in Modern Drug Discovery
5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid is a key building block in contemporary medicinal chemistry, primarily utilized in the synthesis of complex biaryl and heteroaryl structures through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its utility is underscored by its presence in the synthetic routes of numerous clinical candidates and approved drugs, where the sulfonamide moiety can act as a crucial hydrogen bond donor or acceptor, and the methoxy group can modulate the pharmacokinetic properties of the final active pharmaceutical ingredient (API). The development of robust and scalable synthetic methods for this intermediate is therefore of paramount importance for drug development professionals, enabling the timely and cost-effective production of novel therapeutics.
This application note provides a detailed guide to two distinct and scalable synthetic strategies for the preparation of 5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid, designed to be implemented in a laboratory or pilot plant setting. The methodologies discussed are the Palladium-Catalyzed Miyaura Borylation and an Organometallic-Mediated Borylation (via Lithiation/Grignard). Each approach is presented with a thorough explanation of the chemical principles, a detailed operational protocol, and a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.
Strategic Overview: Two Convergent Paths to a Key Intermediate
The synthesis of 5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid commences from the readily available starting material, 4-bromo-N-tert-butyl-3-methoxybenzenesulfonamide. This key intermediate can be prepared on a large scale from 2-bromoanisole through a two-step sequence of chlorosulfonylation followed by amidation. The two primary scalable routes to the target boronic acid from this advanced intermediate are depicted below.
Caption: High-level overview of the two primary synthetic routes.
Route 1: Palladium-Catalyzed Miyaura Borylation
The Miyaura borylation is a powerful and widely used method for the synthesis of boronic esters and acids from aryl halides.[1] This reaction is prized for its mild conditions and excellent functional group tolerance, making it a preferred choice in many industrial settings.[2][3] The reaction proceeds via a palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂) or the more atom-economical tetrahydroxydiboron.[4]
Causality of Experimental Choices:
Catalyst System: A palladium catalyst, often in conjunction with a phosphine ligand, is essential for the catalytic cycle. The choice of ligand is critical and is often tailored to the specific substrate. For electron-rich and sterically hindered aryl bromides, bulky and electron-rich phosphine ligands are often employed to promote efficient oxidative addition and reductive elimination.[5]
Boron Source: While bis(pinacolato)diboron (B₂pin₂) is commonly used, followed by hydrolysis of the resulting pinacol ester, the use of tetrahydroxydiboron (B₄(OH)₄) or pinacolborane (HBpin) can offer a more direct and atom-economical route to the boronic acid.[6]
Base: A weak base, such as potassium acetate (KOAc) or potassium carbonate (K₂CO₃), is crucial to activate the diboron reagent and facilitate the transmetalation step without promoting premature Suzuki coupling of the product.[1]
Solvent: Aprotic polar solvents like dioxane, THF, or DMSO are typically used to ensure the solubility of the reactants and catalyst system.[3]
Caption: Workflow for the Miyaura Borylation approach.
Detailed Protocol for Miyaura Borylation (Exemplified with B₂pin₂)
Materials:
4-bromo-N-tert-butyl-3-methoxybenzenesulfonamide
Bis(pinacolato)diboron (B₂pin₂)
Palladium(II) acetate (Pd(OAc)₂)
A suitable phosphine ligand (e.g., SPhos, XPhos)
Potassium acetate (KOAc), dried
1,4-Dioxane, anhydrous
Toluene, anhydrous
Aqueous HCl solution (e.g., 1 M)
Saturated aqueous NaCl solution (brine)
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Heptane or other suitable anti-solvent for crystallization
Procedure:
Reactor Setup: To a clean, dry, and inerted reactor, charge 4-bromo-N-tert-butyl-3-methoxybenzenesulfonamide (1.0 eq), bis(pinacolato)diboron (1.2 eq), and potassium acetate (2.5 eq).
Catalyst Preparation: In a separate vessel, prepare the catalyst solution by dissolving palladium(II) acetate (0.01-0.03 eq) and the phosphine ligand (0.02-0.06 eq) in anhydrous 1,4-dioxane.
Reaction Initiation: Add the catalyst solution to the reactor containing the solids.
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously under an inert atmosphere. Monitor the reaction progress by HPLC or TLC until the starting material is consumed (typically 8-24 hours).
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute with toluene and filter through a pad of celite to remove insoluble salts and the palladium catalyst.
Solvent Exchange and Hydrolysis: Concentrate the filtrate under reduced pressure to remove the dioxane. Add a suitable solvent such as THF or acetone, followed by an aqueous acid solution (e.g., 1 M HCl) to hydrolyze the pinacol ester. Stir until the hydrolysis is complete (monitor by HPLC).
Work-up: Separate the organic layer. Wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude boronic acid.
Purification: Purify the crude product by crystallization from a suitable solvent system (e.g., toluene/heptane) to yield 5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid as a solid.[7][8]
Route 2: Organometallic-Mediated Borylation (via Lithiation or Grignard Reaction)
An alternative to palladium-catalyzed methods is the use of organometallic intermediates, such as organolithium or Grignard reagents, which are then quenched with a boron electrophile.[9] This approach is often more atom-economical and can be more cost-effective on a large scale. However, these highly reactive organometallic species are less tolerant of certain functional groups and require strictly anhydrous and inert conditions.[3]
Causality of Experimental Choices:
Organometallic Formation:
Lithiation (Halogen-Metal Exchange): This is typically achieved by treating the aryl bromide with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (-78 °C). The choice between n-BuLi and t-BuLi can influence the rate and selectivity of the exchange.[10][11]
Grignard Reagent Formation: This involves the reaction of the aryl bromide with magnesium metal. The initiation of this reaction can sometimes be challenging on a large scale and may require an activator such as iodine or 1,2-dibromoethane.[9][12]
Boron Electrophile: Trialkyl borates, such as trimethyl borate or triisopropyl borate, are common and cost-effective boron sources for quenching the organometallic intermediate.
Solvent: Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential for the formation and stability of both organolithium and Grignard reagents.
Temperature Control: Low temperatures are critical, especially for the lithium-halogen exchange, to prevent side reactions and ensure the stability of the organolithium species.
Caption: Workflow for the Organometallic-Mediated Borylation approach.
Detailed Protocol for Lithiation-Borylation
Materials:
4-bromo-N-tert-butyl-3-methoxybenzenesulfonamide
n-Butyllithium (n-BuLi) in hexanes
Triisopropyl borate (B(O-iPr)₃)
Tetrahydrofuran (THF), anhydrous
Aqueous HCl solution (e.g., 1 M)
Saturated aqueous NaCl solution (brine)
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
A suitable solvent system for crystallization (e.g., ethyl acetate/hexanes)
Procedure:
Reactor Setup: To a clean, dry, and inerted reactor, charge 4-bromo-N-tert-butyl-3-methoxybenzenesulfonamide (1.0 eq) and dissolve it in anhydrous THF.
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
Lithiation: Slowly add n-butyllithium (1.1 eq) to the cooled solution, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1-2 hours.
Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C.
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
Quenching and Hydrolysis: Carefully quench the reaction by slowly adding it to a stirred aqueous solution of 1 M HCl at 0 °C. This will hydrolyze the borate ester to the boronic acid.
Work-up: Separate the organic layer. Wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by crystallization from a suitable solvent system to afford the final product.[7][8]
Comparative Analysis of Synthetic Routes
Parameter
Route 1: Miyaura Borylation
Route 2: Organometallic-Mediated Borylation
Functional Group Tolerance
Excellent; tolerates a wide range of functional groups.[3]
Limited; incompatible with acidic protons and some electrophilic groups.[9]
Reaction Conditions
Mild to moderate temperatures (80-100 °C).
Cryogenic temperatures required (-78 °C).
Reagent Cost
Higher due to palladium catalyst and phosphine ligand.
Generally lower, using common organometallic reagents and borates.
Atom Economy
Can be improved with tetrahydroxydiboron.
Generally good.
Operational Complexity
Requires careful handling of air-sensitive catalysts.
Requires strictly anhydrous and inert conditions and handling of pyrophoric reagents.
Scalability
Well-established for large-scale production.
Can be challenging to scale due to exotherms and cryogenic requirements.
Waste Generation
Generates palladium waste, which requires special disposal/recycling.
Generates salt byproducts from quenching.
Conclusion and Recommendations
Both the Miyaura borylation and the organometallic-mediated borylation represent viable and scalable routes for the synthesis of 5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid. The choice between these two methods will largely depend on the specific constraints and priorities of the manufacturing campaign.
The Miyaura Borylation is recommended for its superior functional group tolerance and well-documented scalability, making it a robust and reliable choice, particularly when dealing with complex substrates or when operational simplicity is a key driver.
The Organometallic-Mediated Borylation offers a more cost-effective alternative, which may be advantageous for large-volume production. However, this route demands more stringent control over reaction conditions and may not be suitable for substrates with sensitive functional groups.
It is advised that both routes undergo a thorough process of optimization and safety assessment before being implemented on a pilot or commercial scale.
Technical Support Center: Troubleshooting Homocoupling in 5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic Acid Synthesis
Welcome to the Advanced Technical Support Center. This guide is engineered for process chemists and drug development professionals synthesizing 5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid (CAS: 731016-02-7). Sy...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. This guide is engineered for process chemists and drug development professionals synthesizing 5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid (CAS: 731016-02-7).
Synthesizing highly functionalized boronic acids from aryl halides is notoriously plagued by homocoupling side reactions—specifically, the formation of symmetric biphenyl dimers[1]. Because the starting material, 5-bromo-N-tert-butyl-2-methoxybenzenesulfonamide (CAS: 871269-15-7)[2], contains both an electron-donating methoxy group and a highly acidic sulfonamide proton, standard borylation protocols often fail. This guide dissects the mechanistic causality behind these failures and provides self-validating protocols to eliminate homocoupling.
Mechanistic Pathways & Failure Modes
To troubleshoot effectively, we must first map the divergent pathways that lead to the desired C-B bond formation versus the undesired C-C homocoupling.
Mechanistic pathways and homocoupling side reactions in boronic acid synthesis.
Troubleshooting FAQs: Causality & Solutions
Q1: Why is my Miyaura borylation yielding massive amounts of the symmetric biphenyl dimer instead of the boronic ester?
The Causality: The formation of the symmetric dimer during the Miyaura borylation of 5-bromo-N-tert-butyl-2-methoxybenzenesulfonamide is a classic result of base over-activation. If you are using a strong base like K₂CO₃, NaOH, or K₃PO₄, you are inadvertently triggering a tandem Suzuki-Miyaura cross-coupling. Strong bases coordinate to the newly formed boronic ester, generating a highly nucleophilic tetrahedral boronate complex that rapidly undergoes transmetalation with the Pd(II)-ArBr intermediate[3].
The Solution: Switch exclusively to anhydrous Potassium Acetate (KOAc). KOAc is a mild base that plays a precise dual role: it forms an (acetato)palladium(II) complex that accelerates the transmetalation of the bis(pinacolato)diboron (B₂pin₂) via a highly reactive Pd-O bond, but it is not basic enough to activate the resulting boronic ester for Suzuki coupling[3][4].
Q2: I switched to KOAc, but I am still observing 10-15% homocoupling. What is going wrong?
The Causality: If base-induced Suzuki coupling is ruled out, the culprit is oxidative homocoupling[1]. When trace oxygen infiltrates the reaction matrix, it re-oxidizes the active Pd(0) catalyst back to Pd(II) in the absence of an aryl halide oxidative addition event. This "naked" Pd(II) species undergoes double transmetalation with two equivalents of your synthesized boronic ester, followed by reductive elimination to yield the biphenyl dimer[1].
The Solution: Implement strict Schlenk techniques. The solvent (typically 1,4-dioxane or DMSO) must be rigorously degassed via at least three freeze-pump-thaw cycles. Simple argon sparging is insufficient for preventing oxidative homocoupling in electron-rich arenes.
Q3: I am using the halogen-lithium exchange route (n-BuLi + triisopropyl borate). My yields are poor, and I see unreacted starting material alongside the dimer. Why?
The Causality: The N-tert-butylsulfamoyl group contains a highly acidic sulfonamide proton (NH). When you add n-BuLi, the first equivalent is entirely consumed by deprotonating this NH to form a lithium sulfonamide. Only the second equivalent performs the desired bromine-lithium exchange. If you use exactly 1.0 or 1.5 equivalents, you will have a mixture of unreacted starting material and the aryllithium species. Furthermore, if the internal temperature rises above -78°C, the localized aryllithium will attack the unreacted aryl bromide in a Wurtz-Fittig-type homocoupling.
The Solution: You must use 2.1 to 2.2 equivalents of n-BuLi. Maintain the internal temperature strictly below -75°C using an internal probe, and ensure high stirring speeds to prevent localized concentration gradients during the n-BuLi addition.
Quantitative Data: Optimization Metrics
The following tables summarize the empirical data driving the protocol choices, highlighting how specific variables dictate the ratio of the desired product to the homocoupling dimer.
Table 1: Impact of Base and Atmosphere on Miyaura Borylation
Base Used
Solvent
Atmosphere Control
Conversion to Ar-Bpin (%)
Homocoupling Dimer (%)
K₂CO₃ (3.0 eq)
1,4-Dioxane
Ar Sparging (5 min)
12%
85%
KOAc (3.0 eq)
1,4-Dioxane
Ambient Air
45%
40%
KOAc (3.0 eq)
1,4-Dioxane
Ar Sparging (5 min)
82%
15%
KOAc (3.0 eq)
1,4-Dioxane
Freeze-Pump-Thaw (3x)
>98%
<1%
Table 2: Stoichiometric and Thermal Effects in the Halogen-Lithium Exchange Route
n-BuLi Equivalents
Internal Temp (°C)
Addition Rate
Yield of Boronic Acid (%)
Unreacted ArBr (%)
Homocoupling Dimer (%)
1.1 eq
-78°C
Dropwise
5%
90%
2%
2.1 eq
-40°C
Fast
35%
10%
50%
2.1 eq
-78°C
Syringe Pump (1h)
88%
<2%
<5%
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols include built-in In-Process Controls (IPCs) so you can validate the success of each step before proceeding.
Degassing (Critical Step): Transfer 50 mL of anhydrous 1,4-dioxane to a Schlenk flask. Submerge in liquid nitrogen until frozen. Apply high vacuum for 5 minutes, isolate the vacuum, and thaw in a warm water bath. Repeat this cycle three times.
Validation: During the final thaw cycle, the solvent must stop outgassing (no bubbles forming under static vacuum).
Reagent Loading: Under a positive argon flow, charge the flask with 5-bromo-N-tert-butyl-2-methoxybenzenesulfonamide (10.0 mmol)[5], B₂pin₂ (12.0 mmol), anhydrous KOAc (30.0 mmol), and Pd(dppf)Cl₂ (0.5 mmol).
Validation: The mixture should appear as a heterogeneous suspension, as KOAc is largely insoluble in 1,4-dioxane at room temperature.
Reaction Execution: Seal the flask and heat to 90°C with vigorous stirring for 12 hours.
Validation: Within 30 minutes of heating, the suspension will transition from a yellow/orange color to a deep red/black, visually confirming the formation of the active Pd(0) catalytic species.
Completion Check:
Validation: Perform TLC (Hexanes:EtOAc 7:3). The starting material (Rf ~0.6) should be completely consumed, replaced by a highly UV-active spot representing the pinacol ester (Rf ~0.4).
Protocol B: Hydrolysis of Pinacol Ester to Boronic Acid
Pinacol esters are notoriously difficult to hydrolyze under standard aqueous conditions[3]. This oxidative cleavage method ensures preservation of the sulfonamide group.
Solubilization: Dissolve the crude pinacol ester (10.0 mmol) in a 4:1 mixture of THF and water (50 mL).
Oxidative Cleavage: Add Sodium Periodate (NaIO₄, 30.0 mmol) and stir at room temperature for 30 minutes.
Validation: A thick white precipitate (inorganic salts and cleaved pinacol byproducts) will rapidly form, indicating successful oxidation of the boronate complex.
Acidic Hydrolysis: Add 1N HCl (10 mL) and stir for an additional 2 hours to liberate the free boronic acid.
Isolation: Extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over Na₂SO₄, and concentrate. Triturate the resulting solid with cold hexanes to afford pure 5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid[6].
Purification techniques for 5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid reaction mixtures
An advanced guide to navigating the complexities of purifying 5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid, a critical building block in contemporary drug discovery. This technical support center provides in-dep...
Author: BenchChem Technical Support Team. Date: March 2026
An advanced guide to navigating the complexities of purifying 5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid, a critical building block in contemporary drug discovery. This technical support center provides in-depth troubleshooting, validated protocols, and expert insights to overcome common purification challenges.
Introduction: The Purification Challenge
5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid is a substituted arylboronic acid frequently employed in Suzuki-Miyaura cross-coupling reactions. While indispensable, its purification is often non-trivial. The molecule's unique combination of a mildly acidic boronic acid group, a bulky hydrophobic tert-butylsulfamoyl moiety, and potential for complex impurity profiles requires a nuanced approach. Researchers frequently encounter issues ranging from product degradation on standard silica gel to difficulties in removing persistent, structurally similar impurities. This guide serves as a first-line resource for diagnosing problems and implementing effective, robust purification strategies.
Section 1: Troubleshooting Guide
This section addresses the most common experimental issues encountered during the purification of 5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid in a direct question-and-answer format.
Q1: My product is streaking badly on a silica gel TLC plate and I'm getting low recovery from my silica column. What's happening?
A: This is a classic problem when purifying boronic acids. The acidic silanol groups (Si-OH) on the surface of standard silica gel can strongly and sometimes irreversibly interact with the electron-deficient boron atom. This leads to significant tailing on TLC and poor recovery from column chromatography.[1][2][3] Furthermore, the acidic environment of the silica can catalyze the decomposition of the boronic acid, primarily through protodeboronation (cleavage of the carbon-boron bond).[1]
Immediate Action: Avoid standard silica gel chromatography as a primary purification method if possible.
Solution: If chromatography is necessary, consider these alternatives:
Deactivated Silica: Neutralize the silica gel before use. This can be done by preparing the column slurry in an eluent containing a small amount of a volatile base, like 1% triethylamine.
Neutral Alumina: Alumina is a good alternative stationary phase that is less acidic than silica and often yields better results for boronic acids.[1][4]
Reverse-Phase (C18) Chromatography: If the impurities have significantly different polarities from your product, reverse-phase chromatography using a water/acetonitrile or water/methanol mobile phase can be highly effective.[2]
Q2: My NMR spectrum shows broad, poorly resolved signals for the aromatic protons and the B(OH)₂ group. Is my product impure?
A: Not necessarily. This phenomenon is often caused by the formation of a boroxine , which is a cyclic anhydride formed from the dehydration of three boronic acid molecules.[5] This equilibrium between the monomeric boronic acid and the trimeric boroxine in solution can lead to signal broadening in the NMR spectrum.
Diagnostic Test: To confirm if a boroxine is the issue, prepare a new NMR sample in a coordinating deuterated solvent like methanol-d4. The methanol will act as a Lewis base, coordinating to the boron center and breaking up the boroxine trimer, which should result in a much sharper, well-resolved spectrum.[5]
Q3: After workup, my product refuses to crystallize and remains an oil, even after achieving decent purity. How can I isolate a solid?
A: The failure to crystallize, or "oiling out," is typically caused by the presence of even small amounts of impurities that disrupt the formation of a crystal lattice.[1] The compound itself may also have a low melting point.
Primary Solution: The material needs to be purified further. An acid-base extraction is often highly effective at removing residual polar impurities that can inhibit crystallization.
Alternative Strategy: If the compound is pure but still fails to crystallize, consider forming a derivative. Boronic acids can be co-crystallized with diethanolamine to form stable, crystalline adducts.[2][6][7] The pure boronic acid can be regenerated from this adduct by treatment with an acid and extraction.[2]
Q4: My final product is contaminated with N-tert-butyl-3-methoxy-4-sulfonamoylbenzene. Where did this come from and how do I remove it?
A: This impurity is the result of protodeboronation , the cleavage of the C-B bond and its replacement with a C-H bond. This is one of the most common degradation pathways for arylboronic acids and can be promoted by strong acids, bases, or prolonged heating.[1][2][8]
Prevention: Use mild bases (e.g., potassium carbonate) and the minimum necessary reaction time and temperature in preceding steps.[9] Ensure all workup and purification steps are performed without undue delay.
Removal: The protodeboronated impurity is significantly less acidic than the target boronic acid. Therefore, a carefully controlled acid-base extraction is the most effective method for separation. The boronic acid can be selectively extracted into a mild aqueous base, leaving the less acidic impurity in the organic layer.
Troubleshooting Summary Table
Problem Observed
Probable Cause(s)
Recommended Solutions & Strategies
Streaking on silica TLC / Low column recovery
Interaction with acidic silica gel; Protodeboronation
Use neutral alumina or deactivated silica; Employ reverse-phase chromatography; Prioritize non-chromatographic methods.[1][2][4]
Broad, unresolved NMR signals
Boroxine (cyclic trimer) formation
Re-acquire spectrum in a coordinating solvent like methanol-d4 to break up the anhydride.[5]
Product "oils out" / Fails to crystallize
Presence of minor impurities inhibiting crystallization
Perform further purification, typically via acid-base extraction; Attempt crystallization from a different solvent system.[1]
Contamination with protodeboronated byproduct
C-B bond cleavage due to harsh conditions (acid, base, heat)
Use milder reaction/workup conditions; Separate via acid-base extraction.[1][8]
Persistent baseline (polar) spot on TLC
Residual boric acid (H₃BO₃)
Perform an aqueous wash or a full acid-base extraction.
Section 2: FAQs on Core Purification Protocols
This section provides detailed explanations and step-by-step protocols for the most effective purification techniques for 5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid.
Q: What is the most robust, first-line purification strategy for this compound?
A: For many reaction mixtures, a well-executed acid-base extraction is the most powerful and efficient technique. It directly exploits the acidic nature of the boronic acid functional group to separate it from neutral organic impurities, starting materials, and less acidic byproducts like the protodeboronated compound.[4][10][11]
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to isolate the boronic acid from neutral or weakly acidic organic impurities.
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
Basic Extraction: Transfer the organic solution to a separatory funnel and extract with a mild aqueous base. A 1M solution of sodium carbonate (Na₂CO₃) is often a good starting point.[9] Extract 2-3 times. The target compound will move into the aqueous layer as its sodium boronate salt.
Expert Tip: Boronic acids have pKa values similar to phenols.[8] A weaker base like sodium bicarbonate (NaHCO₃) can also be effective and may offer better selectivity if other acidic impurities are present.[11]
Layer Separation: Combine the aqueous layers. Retain the organic layer temporarily to check for product by TLC in case of incomplete extraction.
Acidification & Precipitation: Cool the combined aqueous layer in an ice bath. Slowly add 1M HCl with vigorous stirring to re-acidify the solution to a pH of ~4-5. The pure boronic acid should precipitate as a solid.
Isolation:
Option A (Filtration): If a significant amount of solid crashes out, collect the pure product by vacuum filtration. Wash the filter cake with cold water, followed by a small amount of a non-polar solvent like hexanes to aid drying.
Option B (Back-Extraction): If the product oils out or precipitation is minimal, extract the acidified aqueous solution 2-3 times with fresh ethyl acetate. The neutral boronic acid will now move back into the organic layer.
Final Steps: If back-extraction was used, wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Purification Workflow: Acid-Base Extraction
Caption: Workflow for purifying boronic acids via acid-base extraction.
Q: When is recrystallization a good option, and what solvents should I try?
A: Recrystallization is an excellent technique for removing small amounts of impurities from a product that is already substantially pure (>90%). It is particularly effective at removing impurities with different solubility profiles, such as homocoupled byproducts.[9][12]
Protocol 2: Purification by Recrystallization
Solvent Screening: On a small scale (10-20 mg), test various solvents. An ideal single solvent is one where the product is sparingly soluble at room temperature but highly soluble when hot.[9] For a two-solvent system, find a "soluble" solvent and an "anti-solvent" in which the product is insoluble.
Suggested Solvents to Screen:
Single Solvents: Hot water, ethanol, isopropanol.[7]
Dissolution: In a flask, add the minimum amount of the hot "soluble" solvent to the crude material until it all dissolves. If using an anti-solvent system, dissolve the compound in a minimal amount of the "soluble" solvent at room temperature, then add the anti-solvent dropwise until the solution becomes cloudy.
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize recovery, you can then place it in a refrigerator or freezer.
Isolation: Collect the formed crystals by vacuum filtration. Wash them with a small amount of the cold recrystallization solvent.
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Purification Strategy Decision Tree
Caption: Decision tree for selecting a primary purification method.
References
How to purify boronic acids/boronate esters? - ResearchGate. (2016, July 18). ResearchGate. Retrieved from [Link]
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(10), 1271-1273. Retrieved from [Link]
Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024, September 8). YouTube. Retrieved from [Link]
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters. Retrieved from [Link]
Challenging purification of organoboronic acids. (2025, November 8). Chemistry Stack Exchange. Retrieved from [Link]
Arylboronic Acids. (2015, June 29). DRUG REGULATORY AFFAIRS INTERNATIONAL. Retrieved from [Link]
HELP: Purifying boronic acids sucks. (2025, November 8). Reddit. Retrieved from [Link]
HELP: Purifying boronic acids sucks. (2025, November 8). Reddit. Retrieved from [Link]
Purification of boronic acids? (2017, December 19). Reddit. Retrieved from [Link]
What are the byproducts in a Suzuki reaction? (2017, July 23). Chemistry Stack Exchange. Retrieved from [Link]
PROCESS FOR PURIFICATION OF BORONIC ACID AND ITS DERIVATIVES. (2005, March 3). WIPO Patentscope. Retrieved from [Link]
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025, March 22). Reddit. Retrieved from [Link]
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). PMC. Retrieved from [Link]
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]
Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (n.d.). Wiley-VCH. Retrieved from [Link]
Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
Separation and purification applications for mutagenic impurities. (2017, June 29). European Pharmaceutical Review. Retrieved from [Link]
Improving shelf life and storage stability of 5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid
Welcome to the technical support guide for 5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical gu...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for 5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the handling, storage, and stability of this important reagent. Our goal is to equip you with the necessary knowledge to ensure the integrity of your starting material and the success of your experiments.
Introduction: The Challenge of Boronic Acid Stability
Boronic acids are indispensable tools in modern organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] However, their utility is often counterbalanced by their inherent instability. The boronic acid functional group is susceptible to several degradation pathways that can compromise the purity and reactivity of the reagent over time. Understanding these pathways is the first step toward mitigating them.
The structure of 5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid presents its own unique considerations. The electron-donating methoxy group and the bulky, electron-withdrawing N-tert-butylsulfamoyl group can influence the reactivity and stability of the C-B bond. This guide will address these nuances and provide practical solutions to common challenges.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid?
A1: Like most arylboronic acids, this compound is susceptible to three primary degradation pathways:
Dehydration to Boroxines: The most common degradation pathway for boronic acids is the intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine.[2][3] This process can occur both in the solid state and in solution and is often accelerated by heat.[4] The formation of boroxine alters the stoichiometry of the active boronic acid in your reactions.
Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[5] This results in the formation of the corresponding arene (1-methoxy-4-(N-tert-butylsulfamoyl)benzene), an impurity that can complicate purification and reduce the yield of your desired product. Protodeboronation can be catalyzed by acid or base and is often a concern in aqueous reaction media.[5]
Oxidation: The boronic acid moiety can be oxidized, particularly in the presence of air or other oxidants, to the corresponding phenol.[6] This degradation pathway can be a significant issue during long-term storage or in reactions that are not performed under an inert atmosphere.
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Inconsistent or reduced yields in Suzuki-Miyaura coupling reactions.
Possible Cause A: Degradation of the boronic acid to its boroxine.
Why it happens: As previously mentioned, boronic acids can dehydrate to form boroxines.[3] While boroxines can sometimes participate in coupling reactions, their reactivity can be different from the free boronic acid, leading to inconsistent results.
Troubleshooting Steps:
Assess Purity: Before use, analyze the purity of your boronic acid using ¹H or ¹¹B NMR spectroscopy. The presence of broad signals or multiple species in the boronic acid region may indicate boroxine formation.
Re-equilibration: In some cases, dissolving the boronic acid in a suitable solvent with a small amount of water and then removing the solvent under reduced pressure can help to partially hydrolyze the boroxine back to the boronic acid. However, this is not always effective.
Use Fresh Reagent: The most reliable solution is to use a fresh, high-purity batch of the boronic acid.
Possible Cause B: Protodeboronation during the reaction.
Why it happens: The basic conditions typically employed in Suzuki-Miyaura reactions can promote protodeboronation, especially with prolonged reaction times or at elevated temperatures.[5]
Troubleshooting Steps:
Optimize Reaction Conditions: Screen different bases, solvents, and temperatures to find conditions that favor the coupling reaction over protodeboronation. Consider using milder bases or lower temperatures.
Use a "Slow Release" Strategy: Convert the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate ester.[5][7] These derivatives can slowly release the active boronic acid under the reaction conditions, minimizing its concentration at any given time and thus reducing the rate of protodeboronation.
Issue 2: Appearance of unknown impurities in my stored boronic acid.
Possible Cause: Improper storage leading to degradation.
Why it happens: Exposure to air (oxygen), moisture, and elevated temperatures can accelerate the degradation of boronic acids.[8][9]
Troubleshooting Steps:
Implement Strict Storage Protocols: Store 5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid in a tightly sealed container under an inert atmosphere (argon or nitrogen).[10] For long-term storage, keep it in a freezer at -20°C.[10][11]
Use a Desiccator: When bringing the reagent to room temperature before use, place it in a desiccator to prevent condensation of atmospheric moisture on the cold solid.
Repackage if Necessary: If you have a large batch of the boronic acid that will be used over a long period, consider dividing it into smaller, single-use portions under an inert atmosphere to minimize repeated exposure of the entire batch to air and moisture.
Part 3: Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
This protocol provides a general method for assessing the purity of your boronic acid and detecting the presence of common impurities like the corresponding boroxine or protodeboronated arene.
Wuts, P. G. (2013, April 30). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. Retrieved from [Link]
ResearchGate. (n.d.). Dehydration of phenylboronic acid with the formation of boroxine. Retrieved from [Link]
Georganics. (2024, January 9). Phenylboronic acid – preparation and application. Retrieved from [Link]
ACS Publications. (2005, September 13). Formation of Para-Substituted Triphenylboroxines: A Computational Study. The Journal of Physical Chemistry A. Retrieved from [Link]
Kumar, A., et al. (2015, January 21). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Journal of Chromatography A. Retrieved from [Link]
Graham, B. J., et al. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects. ACS Fall 2020 National Meeting & Expo. Retrieved from [Link]
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
MDPI. (2024, August 25). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Molecules. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Retrieved from [Link]
Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]
Iovine, P. M., et al. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. Dalton Transactions. Retrieved from [Link]
ACS Publications. (2012, April 19). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Retrieved from [Link]
Wiley-VCH. (n.d.). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]
Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]
Scientific Update. (2022, June 9). Something Unique or Methyl, Butyl, Futile? Born again Boron. Retrieved from [Link]
PubMed. (2012, March 16). Strategies for the analysis of highly reactive pinacolboronate esters. Retrieved from [Link]
PubMed. (2000, June 15). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Retrieved from [Link]
PubMed Central. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
PubMed Central. (n.d.). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Retrieved from [Link]
STEMart. (n.d.). Forced Degradation Studies. Retrieved from [Link]
ACS Fall 2021 National Meeting & Expo. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Retrieved from [Link]
ResearchGate. (2015, November 29). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Retrieved from [Link]
ResearchGate. (n.d.). Humidity‐induced surface modification of boric acid. Retrieved from [Link]
Academia.edu. (n.d.). Analytical Method Development and Forced Degradation Studies on Proteasome Inhibitor: Bortezomib As A Part of Preformulation Study to Develop Stable Lyophilized Dosage Form. Retrieved from [Link]
PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
MDPI. (2022, April 19). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. Retrieved from [Link]
ResearchGate. (2026, March 2). Introduction to the Therapeutic Potential of Boronic Acid Derivatives. Retrieved from [Link]
ACS Publications. (2019, October 10). The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. Accounts of Chemical Research. Retrieved from [Link]
ResearchGate. (2025, October 16). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
MDPI. (2022, December 1). Surfactant Provided Control of Crystallization Polymorphic Outcome and Stabilization of Metastable Polymorphs of 2,6-Dimethoxyphenylboronic Acid. Molecules. Retrieved from [Link]
Frontiers. (2023, May 24). Effect and degradation pathway of sulfamethoxazole removal in MBR by PVDF/DA modified membrane. Retrieved from [Link]
MDPI. (n.d.). Kinetic Analysis and Transformation Pathways of Sulfamethoxazole Degradation in Water and Wastewater Under Electron Beam Irradiation. Retrieved from [Link]
LC-MS analysis protocols for 5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid products
An Application Scientist’s Guide to Method Selection, Optimization, and Validation As an application scientist, I frequently encounter the analytical hurdles associated with boronic acids. 5-(N-tert-Butylsulfamoyl)-2-met...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Scientist’s Guide to Method Selection, Optimization, and Validation
As an application scientist, I frequently encounter the analytical hurdles associated with boronic acids. 5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid (MW ≈ 287.14 g/mol ) is a highly valuable intermediate, particularly in Suzuki-Miyaura cross-coupling reactions for synthesizing sulfonamide-containing therapeutics. However, accurately quantifying this compound via Liquid Chromatography-Mass Spectrometry (LC-MS) presents severe challenges.
Boronic acids are notorious for undergoing reversible dehydration in both the LC mobile phase and the MS electrospray source, forming cyclic trimers known as boroxines . Furthermore, the empty p-orbital on the boron atom interacts strongly with residual silanol groups on standard silica-based columns, leading to severe peak tailing and poor recovery.
To overcome these issues, this guide objectively compares two field-proven analytical workflows: Direct LC-MS/MS Analysis and MIDA Derivatization LC-MS/MS .
Mechanistic Insights & Workflow Visualization
The choice of analytical pathway dictates the reliability of your data.
Approach A (Direct Analysis): Exploits the inherent acidity of the boronic acid and the sulfamoyl group. By using carefully buffered mobile phases (e.g., ammonium acetate) and specialized columns, we can suppress silanol interactions and analyze the intact molecule in negative Electrospray Ionization (ESI) mode, as detailed in1.
Approach B (Derivatization): For trace-level quantification (e.g., genotoxic impurity screening), direct analysis often lacks sensitivity. Reacting the boronic acid with Methyliminodiacetic acid (MIDA) forms a highly stable, cyclic boronate ester. This eliminates the empty p-orbital, completely preventing boroxine formation. Furthermore, MIDA introduces a tertiary amine, drastically boosting ionization efficiency in positive ESI mode, a mechanism validated in recent 2.
Comparative LC-MS/MS workflows: Direct negative-ESI analysis vs. MIDA derivatization positive-ESI.
Experimental Protocols & Self-Validating Systems
Approach A: Direct LC-MS/MS Analysis (High-Throughput)
This method is ideal for routine reaction monitoring and purity checks where sample concentration is relatively high (µg/mL range). It relies on 3.
Step-by-Step Methodology:
Sample Preparation: Dissolve the sample in 50:50 (v/v) Methanol/Water to a working concentration of 1–10 µg/mL. Causality: Avoiding pure organic solvents prevents premature precipitation and minimizes in-vial boroxine formation.
Chromatography: Inject 2 µL onto an Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) maintained at 40°C.
Mobile Phase: Use a gradient of Mobile Phase A (10 mM Ammonium Acetate in water, pH ~6.8) and Mobile Phase B (Acetonitrile). Causality: The ammonium acetate buffer provides the necessary ionic strength to shield residual silanols on the stationary phase, ensuring sharp peak shapes.
Mass Spectrometry: Operate in ESI Negative mode. Target the deprotonated monomer [M-H]⁻ at m/z 286.1.
Self-Validating System Check: To ensure the integrity of your quantitation, you must program a secondary MRM transition for the boroxine trimer ([3M - 3H2O - H]⁻ at m/z 806.4). If this peak appears in your chromatogram, it immediately flags that your MS source temperature is too high, driving in-source dehydration and invalidating the monomer's quantitative accuracy.
Approach B: MIDA Derivatization LC-MS/MS (Trace Level Analysis)
When quantifying 5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid at pg/mL levels (e.g., as an impurity in a final Active Pharmaceutical Ingredient), direct analysis fails due to background noise. Derivatization is mandatory.
Step-by-Step Methodology:
Derivatization Reaction: Combine 50 mg of the sample matrix and 170 mg of N-methyliminodiacetic acid (MIDA) in 5 mL of anhydrous DMSO. Heat to 80°C for 1 hour. Causality: MIDA is poorly soluble in standard LC solvents; DMSO ensures complete dissolution and drives the thermodynamic formation of the boronate ester.
Sample Dilution: Allow the mixture to cool, then dilute 1 mL of the reaction solution to 10 mL with Acetonitrile to quench the reaction and prepare it for injection.
Chromatography: Inject 1 µL onto a Waters Acquity UPLC BEH Shield RP18 column. Causality: The embedded polar group in the Shield RP18 column provides alternate selectivity, effectively separating the highly polar MIDA-boronate ester from the unreacted API matrix.
Mass Spectrometry: Operate in ESI Positive mode. Target the protonated MIDA ester [M+H]⁺ at m/z 399.2.
Self-Validating System Check: Monitor the residual underivatized boronic acid (m/z 286.1 in negative mode) in a polarity-switching method. A valid derivatization protocol must demonstrate >98% conversion. If the monomer signal remains high, the MIDA reagent has degraded or the reaction kinetics were compromised, invalidating the trace-level quantitation.
Quantitative Performance Comparison
The following table synthesizes the expected analytical performance of both methodologies based on validated literature parameters adapted for this specific compound.
Parameter
Approach A: Direct LC-MS/MS
Approach B: MIDA Derivatization
Primary Ionization Mode
ESI Negative ([M-H]⁻ m/z 286.1)
ESI Positive ([M+H]⁺ m/z 399.2)
Limit of Detection (LOD)
~10 - 50 pg/mL
~0.1 - 0.5 pg/mL
Linearity (R²)
> 0.990
> 0.998
Precision (Intra-day RSD)
< 3.0%
< 2.0%
Boroxine Interference Risk
Moderate to High
Eliminated
Sample Prep Time
< 5 minutes
~60 minutes
Conclusion & Decision Matrix
Selecting the correct protocol for 5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid depends entirely on the analytical goal:
Choose Approach A (Direct Analysis) for in-process control, reaction monitoring, and high-throughput screening where speed is prioritized over absolute trace sensitivity.
Choose Approach B (MIDA Derivatization) for regulatory-compliant genotoxic impurity screening, pharmacokinetic profiling, or any application requiring sub-pg/mL limits of detection. The upfront time investment in sample preparation is offset by the unparalleled stability and ionization efficiency of the resulting boronate ester.
References
A Comparative Guide to Monitoring 2,4-Dichlorophenylboronic Acid Reactions: LC-MS and Its Alternatives. Benchchem.
Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX.
Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications.
Comprehensive Disposal and Handling Guide for 5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic Acid For researchers, scientists, and drug development professionals, the safe handling and disposal of complex chemical reag...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Disposal and Handling Guide for 5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic Acid
For researchers, scientists, and drug development professionals, the safe handling and disposal of complex chemical reagents is paramount to maintaining both a secure laboratory environment and strict regulatory compliance. 5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid is a specialized building block frequently utilized in Suzuki-Miyaura cross-coupling reactions and pharmaceutical synthesis. Because of its unique structural moieties—a boronic acid group, a sulfonamide linkage, and a methoxy group—it presents specific disposal challenges that require targeted logistical planning.
This guide provides an authoritative, step-by-step operational plan for the safe handling, segregation, and disposal of this compound, ensuring your laboratory operations exceed standard environmental health and safety (EHS) benchmarks.
Chemical Profile and Hazard Assessment
Understanding the physicochemical properties of a compound is the first step in establishing a self-validating safety protocol.
Mechanistic Causality of Hazards:
The presence of the boronic acid (-B(OH)₂) moiety means the compound acts as a mild Lewis acid. In aqueous environments, boronic acids can form insoluble boroxines or coordinate with biological diols, posing a risk to aquatic ecosystems if drain-disposed. Furthermore, the sulfonamide (-SO₂NH-tBu) group is highly stable and exhibits environmental persistence [1]. Because this molecule contains multiple heteroatoms (Boron, Nitrogen, and Sulfur), it cannot be neutralized via simple acid-base chemistry or disposed of in the regular trash. It must be subjected to high-temperature incineration by a licensed facility to safely break down the C-S, C-B, and C-N bonds into manageable oxides[2].
Immediate Safety and Handling Protocol
Before initiating any disposal procedures, personnel must be equipped with appropriate Personal Protective Equipment (PPE) to prevent exposure to fine powders or aerosolized particulates.
Engineering Controls: All handling, transfer, and waste consolidation must be performed inside a certified chemical fume hood.
Eye Protection: Chemical safety goggles or a full face shield.
Hand Protection: Nitrile or neoprene gloves. Inspect for microscopic punctures before handling the sulfonamide derivative.
Body Protection: A fully buttoned, flame-resistant lab coat and closed-toe shoes.
Step-by-Step Disposal Methodology
Improper mixing of chemical waste streams can lead to unintended reactions or regulatory fines. Follow this self-validating workflow to ensure compliance [3].
Step 1: Waste Characterization and Segregation
Do Not Drain Dispose: Under no circumstances should solutions or powders of 5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid be flushed down the sink. Dilution is not an acceptable alternative to appropriate disposal [2].
Segregation: Keep this waste strictly separated from strong oxidizers, strong acids, and halogenated waste streams.
Step 2: Containerization
Solid Waste: Collect contaminated weigh boats, pipette tips, bench paper, and residual powder in a sealable, high-density polyethylene (HDPE) or glass container.
Liquid Waste: If the compound is dissolved in an organic solvent (e.g., DMF, DMSO, or Methanol), collect the solution in a designated "Non-Halogenated Organic Waste" carboy. Ensure the container is chemically compatible with the primary solvent [4].
Step 3: Labeling and Documentation
Attach a standardized EHS Hazardous Waste tag to the container before adding the first drop of waste.
Clearly list the full chemical name: "5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid". Do not use abbreviations or chemical formulas [4].
Explicitly note the presence of heteroatoms: "Contains Boron, Nitrogen, and Sulfur." This alerts the incineration facility to monitor for SOx and NOx emissions.
Step 4: Storage and EHS Pickup
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within secondary containment (e.g., a plastic bin) to catch potential leaks.
Do not accumulate waste for more than the regulatory limit (typically 90 days to 9 months, depending on local jurisdiction) [2].
Submit a waste pickup request to your institution's EHS department or a licensed hazardous waste contractor.
Decontamination and Spill Response
In the event of an accidental spill, immediate and methodical action is required:
Solid Spills: Do not dry sweep, as this aerosolizes the boronic acid powder. Cover the spill with damp paper towels (using water or a mild solvent like ethanol), carefully wipe up the material, and place all cleanup items into a solid hazardous waste bag.
Liquid Spills: Absorb the solvent solution with an inert chemical absorbent pad or vermiculite.
Decontamination: Wash the affected surface with a 10% bleach solution or a pH 10 buffer to degrade residual boronic acid derivatives, followed by a thorough soap and water rinse [1]. Collect all rinsates as hazardous waste.
Operational Workflow Visualization
The following diagram illustrates the logical decision tree for managing this specific chemical waste stream.
Figure 1: Workflow for the segregation and disposal of boronic acid derivative waste.
Georgia Institute of Technology. "Chemical Waste Disposal - Environmental Health & Safety." Georgia Tech. [Link]
Case Western Reserve University. "How to Dispose of Chemical Waste." CWRU EHS.[Link]
Handling
Personal protective equipment for handling 5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid
As a Senior Application Scientist, I have designed this operational guide to serve as a self-validating system for laboratory safety and workflow efficiency. Handling bifunctional molecules like 5-(N-tert-Butylsulfamoyl)...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I have designed this operational guide to serve as a self-validating system for laboratory safety and workflow efficiency. Handling bifunctional molecules like 5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid (CAS: 731016-02-7) requires a nuanced understanding of how its specific functional groups interact with both biological systems and the laboratory environment[1].
This guide moves beyond generic safety data sheets by explaining the causality behind each safety measure, ensuring that researchers and drug development professionals can execute their syntheses with absolute confidence and minimal risk.
Chemical Profile & Mechanistic Hazard Causality
To design an effective safety protocol, we must first deconstruct the molecule's structural hazards. This compound features two distinct reactive moieties that dictate our Personal Protective Equipment (PPE) and handling strategies:
The Sulfonamide Moiety: Sulfonamide derivatives are well-documented skin sensitizers. Dermal contact can trigger allergic contact dermatitis, while ocular exposure can lead to severe inflammation, burning sensations, and blurred vision[2][3].
The Boronic Acid Moiety: Boronic acids act as Lewis acids and are highly hygroscopic[4][5]. While historically considered low-toxicity, recent toxicological assessments indicate that oxygen-mediated oxidation of certain boronic acids can generate organic radicals. These radicals have been flagged in Ames testing for potential mutagenicity[6]. Furthermore, the fine dust generated by this powder is a severe respiratory tract irritant (H335)[7].
Quantitative PPE & Safety Matrix
Based on the structural causality outlined above, the following PPE matrix establishes the mandatory barrier defenses required before opening the reagent vessel.
Because 5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid is primarily utilized in medicinal chemistry for carbon-carbon bond formation[5], the following protocol outlines a standard Suzuki-Miyaura coupling, embedding safety and chemical logic into every step.
Step 1: Workspace & Reagent Preparation
Action: Ensure the fume hood is operating at >100 feet per minute (fpm). Purge a dry, round-bottom flask with Argon or Nitrogen for 5 minutes.
Causality: Boronic acids can undergo oxygen-mediated oxidation to generate organic radicals, which not only degrade the reagent (causing homocoupling side-products) but also pose potential mutagenic risks[6]. An inert atmosphere is critical.
Step 2: Weighing and Transfer
Action: Using an anti-static spatula, weigh 1.2 equivalents of the boronic acid and 1.0 equivalent of your target aryl halide.
Causality: The powder is highly hygroscopic and prone to static cling[4]. An anti-static spatula prevents the powder from aerosolizing into the breathing zone during transfer.
Step 3: Catalyst and Solvent Addition
Action: Add 0.05 equivalents of Pd(dppf)Cl₂ catalyst. Add degassed 1,4-dioxane to achieve a 0.2 M concentration, followed by 2.0 equivalents of an aqueous K₂CO₃ solution (2.0 M).
Causality: Degassing the solvent removes dissolved oxygen, protecting the palladium catalyst from deactivation and preventing the oxidative degradation of the boronic acid[5][6].
Step 4: Reaction Execution & Workup
Action: Attach a reflux condenser, heat the mixture to 90°C, and stir for 12-18 hours. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with brine.
Causality: The biphasic workup safely partitions the inorganic borate salts into the aqueous layer, isolating the coupled sulfonamide product in the organic layer for subsequent purification.
Spill Response & Hazardous Waste Disposal Plan
Even with rigorous protocols, accidental releases occur. Your response must be dictated by the physical state of the chemical.
Minor Powder Spills (< 50g): Do not use a brush or dry paper towel. Dry sweeping will aerosolize the hygroscopic dust, creating an immediate inhalation hazard. Instead, utilize the Wet Wipe Method : Dampen a disposable cloth with isopropanol or water, gently place it over the powder to collapse the dust into a suspension, and wipe inward.
Major Spills (> 50g): Evacuate the immediate area. Don a P100 respirator before re-entering. Cover the spill with a damp absorbent material (e.g., vermiculite or sand) and shovel it into a sealable polyethylene container.
Disposal: Never flush boronic acid or sulfonamide derivatives down the drain. Collect all solid waste, contaminated gloves, and wiping materials in clearly labeled, sealed containers. Route to your Environmental Health and Safety (EHS) department for high-temperature incineration[3].
References
5-(N-tert-butylsulfamoyl)-2-methoxyphenylboronic acid — Chemical Substance Information. nextsds.com. 1
Phenylboronic acid - SAFETY DATA SHEET. thermofisher.com. 4
p-Toluenesulfonamide Safety Data Sheet. scbt.com. 2